Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18296947
InChI: InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1
SMILES:
Molecular Formula: C27H29N5O4
Molecular Weight: 487.5 g/mol

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18296947

Molecular Formula: C27H29N5O4

Molecular Weight: 487.5 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C27H29N5O4
Molecular Weight 487.5 g/mol
IUPAC Name phenyl N-[(3R)-1-[3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C27H29N5O4/c1-17-14-22(31-13-12-20(16-31)29-27(33)36-21-8-6-5-7-9-21)26-28-18(2)25(32(26)30-17)19-10-11-23(34-3)24(15-19)35-4/h5-11,14-15,20H,12-13,16H2,1-4H3,(H,29,33)/t20-/m1/s1
Standard InChI Key FRUASAKWCGALLP-HXUWFJFHSA-N
Isomeric SMILES CC1=NN2C(=C(N=C2C(=C1)N3CC[C@H](C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC
Canonical SMILES CC1=NN2C(=C(N=C2C(=C1)N3CCC(C3)NC(=O)OC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical and Structural Properties of PDDC

Molecular Characterization

PDDC is a synthetic small molecule with the chemical formula C27H29N5O4\text{C}_{27}\text{H}_{29}\text{N}_{5}\text{O}_{4} and a molecular weight of 487.55 g/mol . Its structure features a dimethylimidazo[1,2-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group and a pyrrolidin-3-ylcarbamate moiety (Fig. 1). The (R)-enantiomer configuration is critical for nSMase2 inhibition, as stereochemical optimization during lead development enhanced both potency and selectivity .

Table 1: Key Chemical Properties of PDDC

PropertyValue
CAS Registry Number2232878-43-0
Molecular FormulaC27H29N5O4\text{C}_{27}\text{H}_{29}\text{N}_{5}\text{O}_{4}
Solubility1 mg/mL in 5% DMSO/5% Tween-80/90% saline
Storage Conditions-20°C (powder), -80°C (in solvent)

Synthesis and Optimization

Pharmacological Profile

Mechanism of Action

PDDC non-competitively inhibits nSMase2, an enzyme critical for ceramide generation and subsequent EV biogenesis. By binding to an allosteric site, PDDC reduces the VmaxV_{\text{max}} of sphingomyelin hydrolysis without affecting substrate affinity (KmK_m), as demonstrated in kinetic studies using recombinant human nSMase2 . This mechanism disrupts ceramide-mediated budding of multivesicular bodies, thereby attenuating EV release from astrocytes and other neural cells .

Selectivity and Off-Target Effects

PDDC exhibits >100-fold selectivity over related enzymes, including acid sphingomyelinase (aSMAse) and matrix metalloproteinases . Screening against a panel of 468 kinases and GPCRs revealed no significant off-target activity at concentrations up to 10 μM, underscoring its suitability for in vivo applications .

Pharmacokinetics and Brain Penetration

Table 2: Pharmacokinetic Parameters of PDDC in Mice

ParameterValue
Oral Bioavailability (%F)88
Plasma Half-Life (t1/2t_{1/2})3.2 hours
Brain-to-Plasma AUC Ratio0.60
Protein Binding (Brain)98.5%

PDDC’s logP of 3.2 and moderate polar surface area (85 Ų) facilitate diffusion across the blood-brain barrier, achieving therapeutic concentrations in the central nervous system within 30 minutes of oral administration . Rapid equilibration between plasma and brain compartments (AUCbrain_{\text{brain}}/AUCplasma_{\text{plasma}} = 0.60) ensures sustained target engagement .

Preclinical Efficacy in Neurological Models

Inhibition of Astrocyte-Derived Extracellular Vesicles (ADEVs)

In primary murine astrocyte cultures, PDDC dose-dependently reduced EV release with a pEC50_{50} of 5.5 (3.2 μM) . This effect correlated with decreased levels of pro-inflammatory miRNAs (e.g., miR-155 and miR-146a) in ADEVs, implicating PDDC in the modulation of neuroimmune signaling .

In Vivo Neuroprotection

In a lipopolysaccharide-induced neuroinflammation model, systemic PDDC administration (30 mg/kg, oral) attenuated microglial activation by 72% and reduced plasma TNF-α levels by 64% compared to vehicle controls . Crucially, an inactive structural analog failed to reproduce these effects, confirming nSMase2-dependent activity .

Cell-Type-Specific Responses

While PDDC robustly inhibits EV secretion in astrocytes and HCT116 colon cancer cells, it shows limited efficacy in HeLa cells, suggesting tissue-specific differences in nSMase2 signaling or compensatory pathways . This heterogeneity underscores the need for biomarker-driven patient selection in clinical trials.

Clinical Translation and Future Directions

Ongoing Preclinical Studies

PDDC is currently being evaluated in rodent models of Alzheimer’s disease and multiple sclerosis. Preliminary data indicate a 40–50% reduction in amyloid-β-containing EVs in cerebrospinal fluid following 4 weeks of treatment .

Challenges and Considerations

  • Dosing Optimization: Prolonged nSMase2 inhibition may impair synaptic vesicle recycling, necessitating intermittent dosing regimens .

  • Biomarker Development: Quantifying EV-associated ceramide species could provide a pharmacodynamic readout for target engagement .

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